molecular formula C6H11N3 B1528697 5-ethyl-1-methyl-1H-pyrazol-3-amine CAS No. 1248011-02-0

5-ethyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1528697
CAS No.: 1248011-02-0
M. Wt: 125.17 g/mol
InChI Key: IPMYPLFTEUENGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1-methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound with the molecular formula C6H11N3. It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 5-position and a methyl group at the 1-position, along with an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 5-ethyl-1-methyl-1H-pyrazol-3-amine typically begins with commercially available starting materials such as ethyl hydrazine and acetylacetone.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under reflux conditions in solvents like ethanol or methanol, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to activate the amino group for substitution.

Major Products

    Oxidation: Formation of N-oxides or nitroso derivatives.

    Reduction: Formation of hydroxylamines or amines.

    Substitution: Introduction of various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

This compound has potential applications in biological research due to its structural similarity to biologically active pyrazoles. It can be used in the design and synthesis of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group at the 3-position can form hydrogen bonds with target proteins, influencing their function. The ethyl and methyl groups may contribute to the compound’s lipophilicity, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with different substitution pattern.

    3-amino-5-methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.

    4-amino-1-methylpyrazole: Different position of the amino group.

Uniqueness

5-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of an ethyl group at the 5-position and a methyl group at the 1-position, along with an amino group at the 3-position, provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

5-ethyl-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4-6(7)8-9(5)2/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMYPLFTEUENGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-ethyl-1-methyl-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-ethyl-1-methyl-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-ethyl-1-methyl-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-ethyl-1-methyl-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-ethyl-1-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.